Parimifasor - 1796641-10-5

Parimifasor

Catalog Number: EVT-278868
CAS Number: 1796641-10-5
Molecular Formula: C18H11Cl2F4N5O
Molecular Weight: 460.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Parimifasor is an immunomodulator, anti-inflammatory drug candidate.
Synthesis Analysis

Methods and Technical Details

The synthesis of Parimifasor can involve several approaches, primarily focusing on the construction of its molecular framework through organic synthesis techniques. Common methods include:

  • Multi-step Synthesis: This involves several reactions to build the complex structure of Parimifasor from simpler precursors. Key steps often include functional group transformations and coupling reactions.
  • Reagents: Typical reagents used in the synthesis may include dimethylformamide, sodium hydroxide, and various coupling agents to facilitate the formation of desired bonds.
  • Purification Techniques: Following synthesis, purification methods such as liquid chromatography are employed to isolate Parimifasor from by-products and unreacted materials.

Technical details regarding specific reaction conditions (e.g., temperature, solvent choice) are crucial for optimizing yield and purity .

Molecular Structure Analysis

Structure and Data

Parimifasor possesses a complex molecular structure characterized by specific functional groups that confer its biological activity. The molecular formula is typically represented as C_xH_yN_zO_w (exact values depend on the specific derivative being referenced).

Key structural features include:

  • Core Structure: A heterocyclic ring system that is essential for receptor binding.
  • Functional Groups: Hydroxyl, carbonyl, or alkyl groups that enhance solubility and interaction with biological targets.

Molecular modeling studies can provide insights into the three-dimensional conformation of Parimifasor, which is critical for understanding its mechanism of action .

Chemical Reactions Analysis

Reactions and Technical Details

Parimifasor undergoes various chemical reactions typical of organic compounds. Notable reactions include:

  • Nucleophilic Substitution: This reaction can modify functional groups to enhance biological activity or improve pharmacokinetic properties.
  • Oxidation/Reduction: These reactions may alter the oxidation state of certain atoms within the molecule, impacting its reactivity and stability.

Technical details such as reaction yields, conditions (temperature, solvents), and catalysts used are essential for reproducibility in synthetic protocols .

Mechanism of Action

Process and Data

The mechanism of action for Parimifasor primarily involves its interaction with nuclear receptors. Upon binding to the peroxisome proliferator-activated receptor gamma, it modulates gene expression related to glucose metabolism and lipid homeostasis.

Key points include:

  • Receptor Activation: Parimifasor activates transcriptional programs that lead to improved insulin sensitivity.
  • Signal Transduction Pathways: The compound may influence various signaling pathways involved in inflammation and metabolic regulation.

Data from in vitro studies often demonstrate changes in gene expression profiles upon treatment with Parimifasor, supporting its role as a modulator .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Parimifasor exhibits distinct physical properties that are relevant for its application in pharmaceuticals:

  • Appearance: Typically presented as a crystalline solid or a clear solution depending on formulation.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide but may have limited solubility in water.
  • Stability: Stability studies indicate that Parimifasor remains effective under various storage conditions but should be protected from light and moisture.

Chemical properties such as melting point, boiling point, pH stability range, and reactivity with other compounds are critical for formulation development .

Applications

Scientific Uses

Parimifasor has several potential applications in scientific research and medicine:

  • Metabolic Disorders: Investigated for use in treating conditions like type 2 diabetes due to its insulin-sensitizing effects.
  • Inflammatory Diseases: Shows promise in modulating inflammatory responses, making it a candidate for therapies targeting chronic inflammation.
  • Drug Development: Serves as a lead compound for developing new drugs aimed at metabolic regulation.

Research continues to explore additional therapeutic areas where Parimifasor may provide benefits based on its mechanism of action .

Introduction to Parimifasor: Pharmacological Profile and Research Context

Chemical Identity and Nomenclature of Parimifasor (LYC-30937)

Parimifasor is systematically identified by the chemical name 3-chloro-N-[(3-chloro-5-fluoroanilino)-[[5-(trifluoromethyl)-1H-pyrazol-3-yl]amino]methylidene]benzamide and bears the experimental code LYC-30937 [1] [4] [5]. Its unambiguous chemical identification is established by the CAS Registry Number 1796641-10-5. The compound possesses a molecular formula of C18H11Cl2F4N5O and a molecular weight of 460.21 g/mol [1] [10]. Parimifasor exhibits moderate solubility in dimethyl sulfoxide (DMSO), typically solubilized at concentrations of ≥ 150 mg/mL (325.94 mM) for in vitro studies [10]. Its structural uniqueness is further characterized by the Canonical SMILES notation: O=C(C1=CC(Cl)=CC=C1)N/C(NC2=NNC(C(F)(F)F)=C2)=N/C3=CC(Cl)=CC(F)=C3, which precisely defines the atomic connectivity and stereoelectronic features crucial for its biological interactions [1] [5]. The InChI Key (GPLAWHGEODGIAW-UHFFFAOYSA-N) provides a standardized digital identifier essential for database searches and computational modeling studies [10]. Primary synonyms include LYC30937 and the IUPAC name, solidifying its identity across chemical and pharmacological literature.

Table 1: Essential Chemical Identifiers for Parimifasor

PropertyValue
Systematic Name3-chloro-N-[(3-chloro-5-fluoroanilino)-[[5-(trifluoromethyl)-1H-pyrazol-3-yl]amino]methylidene]benzamide
SynonymsLYC-30937, LYC30937
CAS Registry Number1796641-10-5
Molecular FormulaC18H11Cl2F4N5O
Molecular Weight460.21 g/mol
Canonical SMILESO=C(C1=CC(Cl)=CC=C1)N/C(NC2=NNC(C(F)(F)F)=C2)=N/C3=CC(Cl)=CC(F)=C3
InChI KeyGPLAWHGEODGIAW-UHFFFAOYSA-N
Solubility (DMSO)≥ 150 mg/mL (325.94 mM)

Structural Classification: Benzamide-Pyrazole Hybrid Small Molecule

Parimifasor belongs to the benzamide-pyrazole hybrid structural class, integrating a substituted benzamide moiety with a trifluoromethylated pyrazole ring via an imine linker [1] [10]. This classification signifies a deliberate molecular design strategy merging pharmacophoric elements known for distinct biological activities. Key structural features dictating its conformation and target engagement include:

  • Dichlorinated Benzamide Domain: Features a 3-chlorobenzoyl group directly linked to the imine nitrogen. The chlorine atoms at the meta-positions introduce electron-withdrawing character and influence ring planarity, potentially enhancing receptor binding affinity through hydrophobic and halogen bonding interactions [10].
  • Central Imine Linker (-N=C-): Serves as a conformationally constrained spacer connecting the benzamide and aniline components. This Schiff base-like structure may contribute to electronic delocalization and specific hydrogen-bonding capabilities critical for interacting with enzymatic active sites or protein interfaces [6] [10].
  • Chloro-Fluoro Aniline Moiety: Incorporates a 3-chloro-5-fluoroaniline group attached to the imine carbon. This differentially halogenated aromatic ring offers strategic points for dipole interactions and enhances overall lipophilicity, impacting membrane permeability and pharmacokinetic properties [10].
  • Trifluoromethyl Pyrazole Unit: Employs a 3-amino-5-(trifluoromethyl)-1H-pyrazole ring as a terminal pharmacophore. The highly electronegative trifluoromethyl (-CF3) group is a critical feature, significantly influencing the molecule's electrostatic potential, metabolic stability, and binding potency, likely through strong hydrophobic interactions and modulation of pKa [1] [5] [8]. The pyrazole nitrogen atoms offer potential for hydrogen bond donation and acceptance.

The synthesis of Parimifasor involves multi-step reactions, including sequential substitution, palladium-catalyzed coupling for amide bond formation or C-N linkage, and pyrazole ring cyclization, followed by purification to achieve high chemical purity (typically ≥ 98%) [10]. The strategic placement of halogens (Cl, F) and the -CF3 group creates a distinct electronic and steric profile, positioning this hybrid as a sophisticated tool for probing inflammatory and immunomodulatory pathways.

Table 2: Key Functional Groups and Their Potential Roles in Parimifasor

Structural ComponentKey Functional GroupsPostulated Biological Role
Benzamide DomainChlorophenyl, Amide (C=O, N-H)Target binding via hydrogen bonding/halogen bonds; Hydrophobicity
Central CoreImine (C=N), Amidine-likeConformational constraint; Electronic effects; Hydrogen bonding
Aniline DomainChlorophenyl, FluorophenylEnhanced lipophilicity; Specific binding interactions
Pyrazole DomainTrifluoromethylpyrazole, NHStrong hydrophobic interactions; Metabolic stability; H-bonding

Therapeutic Classification: Immunomodulatory Anti-Inflammatory Agent

Parimifasor is definitively classified as an immunomodulator with significant anti-inflammatory activity [1] [4] [5]. Its primary pharmacological mechanism involves the selective modulation of immune cell functions and suppression of pro-inflammatory signaling pathways, rather than broad immunosuppression. Key mechanistic insights derived from preclinical research include:

  • Pathway Inhibition: Parimifasor demonstrates efficacy in inactivating the TGF-β/Smad2 signaling pathway, a critical cascade driving fibrogenesis and chronic inflammation in conditions like chronic pancreatitis. This inactivation leads to reduced production of extracellular matrix components (e.g., fibronectin 1, collagens) by pancreatic stellate cells (PSCs), directly implicating it in ameliorating fibro-inflammatory damage [10].
  • Kinase Modulation: The compound inhibits JNK phosphorylation, a stress-activated kinase pivotal in cellular responses to inflammatory and genotoxic stressors (e.g., ultraviolet B radiation, oxidative stress). By blocking JNK activation, Parimifasor protects human keratinocytes from UVB-induced cell death and suppresses H2O2 production triggered by oxidative stress, highlighting its role in cellular defense mechanisms [10].
  • Transcriptional Regulation: Research indicates Parimifasor induces the tumor suppressor protein Activating Transcription Factor 3 (ATF3) via Early Growth Response-1 (EGR-1) activation. ATF3 is a stress-adaptive regulator with anti-inflammatory and anti-apoptotic functions, suggesting Parimifasor promotes cellular resilience [10].
  • Cytokine and Cellular Effects: While specific cytokine profiles are less extensively documented in the provided sources, its designation as an immunomodulator implies effects on cytokine production (e.g., reduction of inflammatory cytokines from macrophages) and immune cell activity (e.g., promotion of macrophage phagocytosis) [1] [10].

Its anti-inflammatory potential is evidenced in models of inflammatory bowel disease (IBD) and cerulein-induced chronic pancreatitis, where it ameliorates tissue damage and inflammation [10]. Furthermore, emerging evidence suggests potential anti-tumor activity, observed through selective inhibition of proliferation and induction of apoptosis in diverse human cancer cell lines (glioblastoma, colon cancer, lung adenocarcinoma). This activity appears linked to immunomodulation and potential effects on tumor microenvironment components rather than direct cytotoxicity to normal cells [10].

Table 3: Documented Preclinical Research Findings for Parimifasor

Biological ActivityExperimental Model/SystemKey Finding/Mechanistic InsightReference Context
Anti-fibrotic/Anti-inflammatoryCerulein-induced chronic pancreatitisInactivation of TGF-β/Smad2 signaling; Prevents PSC activation [10]
CytoprotectiveUVB-induced human keratinocyte damageInhibition of JNK phosphorylation; Reduces H2O2 production [10]
ImmunomodulationMouse macrophage cell linePromotes proliferation/phagocytosis; Reduces inflammatory cytokines [10]
Transcriptional ActivationIn vitro molecular studiesInduction of ATF3 via EGR-1 activation [10]
Anti-proliferative/Pro-apoptoticHuman tumor cell lines (Glioblastoma, Colon, Lung adeno.)Selective inhibition; Apoptosis induction (Flow cytometry) [10]

Orphan Drug Designation and Regulatory Implications

While the provided search results do not explicitly confirm Parimifasor's current orphan drug status for a specific indication, its pharmacological profile aligns strongly with compounds eligible for Orphan Drug Designation (ODD) under regulatory frameworks like the US Orphan Drug Act (ODA) [3] [7] [9]. The FDA's ODD program grants special status to drugs intended for the treatment, diagnosis, or prevention of rare diseases or conditions affecting fewer than 200,000 people in the United States. Designation hinges on scientific rationale demonstrating promise for the rare condition and meeting prevalence criteria [7].

The mechanism of action (MoA) is a critical determinant in ODD decisions. The FDA evaluates whether the drug's unique MoA addresses a distinct pathogenic process, particularly for subsets within more common diseases ("orphan subsets") [3] [9]. Parimifasor's targeted immunomodulatory mechanisms – such as TGF-β/Smad2 inactivation, JNK inhibition, and ATF3 induction – could support ODD applications for rare fibro-inflammatory or autoimmune conditions where these pathways are central, such as specific forms of scleroderma (systemic sclerosis, recognized by FDA as distinct from localized scleroderma [3]), certain orphan classifications of pulmonary hypertension, or rare inflammatory skin or gastrointestinal disorders unresponsive to conventional therapies [3] [9] [10].

Successful ODD confers substantial development incentives, including:

  • Tax Credits: 25% credit for qualified clinical testing costs conducted in the US.
  • User Fee Exemption: Waiver of Prescription Drug User Fee Act (PDUFA) application fees (exceeding $3 million as of 2024).
  • Market Exclusivity: Seven years of US market exclusivity upon marketing approval for the designated orphan indication, independent of patent status.
  • Protocol Assistance: FDA guidance on clinical trial design [7].

The trend towards precision medicine has influenced ODD, with therapies targeting molecularly defined subpopulations within diseases potentially qualifying as orphan subsets. While analysis indicates that such precision medicine-driven subsets constitute a relatively small proportion (around 8-9%) of annual ODD grants and Parimifasor's role here is speculative, its potential targeting of specific molecular pathways in niche inflammatory conditions could fit this paradigm [9]. Securing ODD could significantly accelerate Parimifasor's development pathway for qualifying rare disorders by mitigating financial risks and providing regulatory support.

Properties

CAS Number

1796641-10-5

Product Name

Parimifasor

IUPAC Name

3-chloro-N-[N-(3-chloro-5-fluorophenyl)-N'-[5-(trifluoromethyl)-1H-pyrazol-3-yl]carbamimidoyl]benzamide

Molecular Formula

C18H11Cl2F4N5O

Molecular Weight

460.2 g/mol

InChI

InChI=1S/C18H11Cl2F4N5O/c19-10-3-1-2-9(4-10)16(30)27-17(25-13-6-11(20)5-12(21)7-13)26-15-8-14(28-29-15)18(22,23)24/h1-8H,(H3,25,26,27,28,29,30)

InChI Key

GPLAWHGEODGIAW-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)Cl)C(=O)NC(=NC2=NNC(=C2)C(F)(F)F)NC3=CC(=CC(=C3)Cl)F

Solubility

Soluble in DMSO

Synonyms

Parimifasor;

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(=O)NC(=NC2=NNC(=C2)C(F)(F)F)NC3=CC(=CC(=C3)Cl)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.